molecular formula C9H7Cl3O B13882629 3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol

3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol

Cat. No.: B13882629
M. Wt: 237.5 g/mol
InChI Key: DPKRVBBLCXPTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol is an organic compound with a complex structure that includes multiple chlorine atoms and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol typically involves the chlorination of a suitable precursorThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are chlorinated in the presence of catalysts to increase the yield and efficiency of the reaction. The use of continuous flow reactors and advanced separation techniques can further enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dechlorinated or hydrogenated derivatives. Substitution reactions can produce a variety of functionalized phenols .

Scientific Research Applications

3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can disrupt normal biological processes, leading to the desired therapeutic or inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol is unique due to the presence of the chloroprop-2-enyl group, which imparts different chemical reactivity and biological activity compared to its simpler analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7Cl3O

Molecular Weight

237.5 g/mol

IUPAC Name

3,6-dichloro-2-(2-chloroprop-2-enyl)phenol

InChI

InChI=1S/C9H7Cl3O/c1-5(10)4-6-7(11)2-3-8(12)9(6)13/h2-3,13H,1,4H2

InChI Key

DPKRVBBLCXPTLO-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=C(C=CC(=C1O)Cl)Cl)Cl

Origin of Product

United States

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